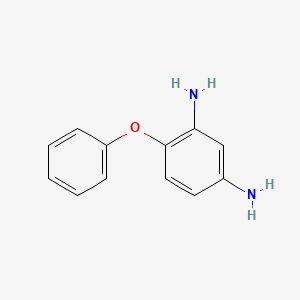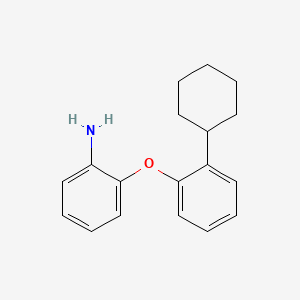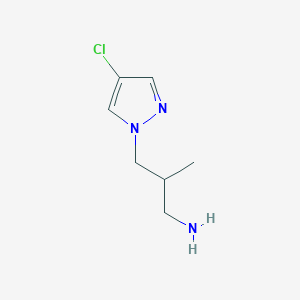
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine
Vue d'ensemble
Description
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine, also known as CPMP, is an organic compound that has a wide range of applications in scientific research. It is a type of amine that has been studied extensively in fields such as organic chemistry, biochemistry, and pharmacology. CPMP is a versatile compound that can be used for both synthetic and analytical purposes.
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds have been recognized for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. A study has shown that certain pyrazole derivatives have desirable fitting patterns in active sites characterized by lower binding free energy, indicating potential effectiveness in treating these diseases .
Anti-tubercular Agents
Some pyrazole derivatives have been designed as promising anti-tubercular agents. This involves a combination of in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation to identify potential treatments for tuberculosis .
Cytotoxic Efficiency
Investigations into pyrazole derivatives have revealed that they exhibit in vitro cytotoxic efficiency with IC50 values within a specific range. This suggests that these compounds could be used in cancer research to develop treatments that target cancer cells .
Antitumor Potential
Pyrazole-containing compounds have been synthesized and evaluated for their antitumor potential against different cell lines. This indicates that they may have therapeutic applications in cancer treatment .
Antimicrobial and Antioxidant Activity
Research has been conducted on pyrazole derivatives to assess their antimicrobial and antioxidant activities. These studies often include molecular docking studies to predict how these compounds might interact with biological targets such as proteins involved in diseases like COVID-19 .
Mécanisme D'action
Target of Action
The primary target of the compound 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine is the central serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine acts as a ligand for these 5-HT1A receptors . It inhibits haloperidol-induced catalepsy, which is a consequence of its action on 5-HT1A autoreceptors . The ability of this compound to induce 5-HT syndrome reflects post-synaptic 5-HT1A receptor activation .
Biochemical Pathways
The interaction of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine with 5-HT1A receptors affects the serotonin pathway . This pathway is involved in various physiological processes, including mood regulation, appetite, and circadian rhythm. The compound’s action on the receptors can lead to changes in these processes.
Pharmacokinetics
The compound 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine is rapidly absorbed in patients, having a time to maximum concentration (Tmax) ranging from 0.5 to 1 hour . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The molecular and cellular effects of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine’s action include a hypothermic effect due to the enhanced activation of post-synaptic 5-HT1A receptors . Long-term usage led to reductions in plasma glucose, triglycerides, phospholipids, and cholesterol .
Propriétés
IUPAC Name |
3-(4-chloropyrazol-1-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,2,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRGNOBUZDBYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261712 | |
| Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006319-99-8 | |
| Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




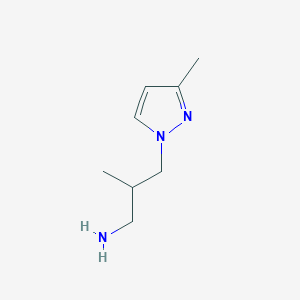


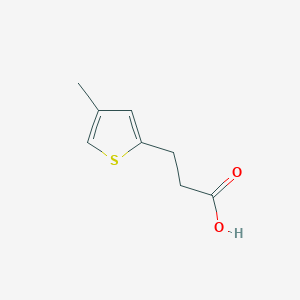
![[1-(2-Cyanatonaphthalen-1-yl)naphthalen-2-yl] cyanate](/img/structure/B1645319.png)
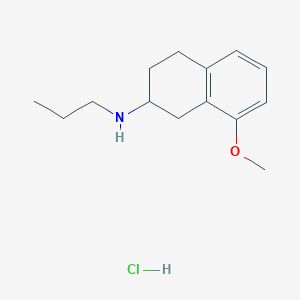
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1645323.png)


![Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate](/img/structure/B1645336.png)
